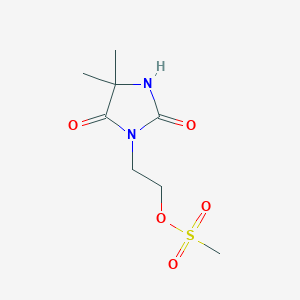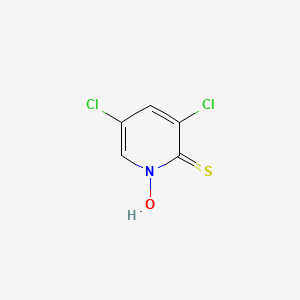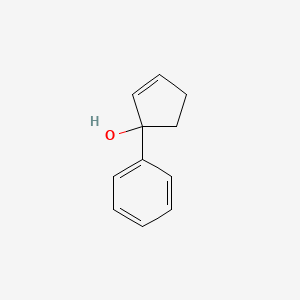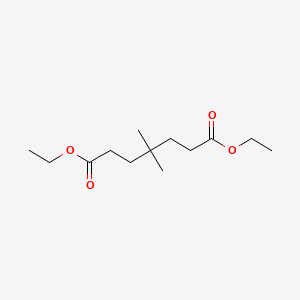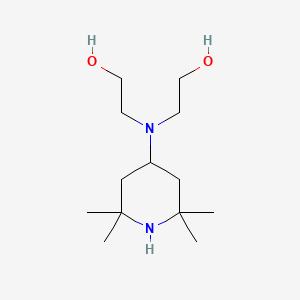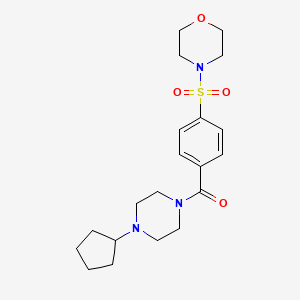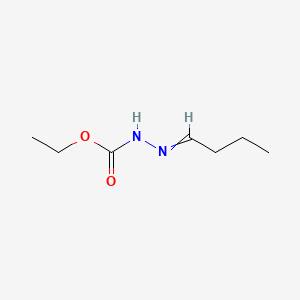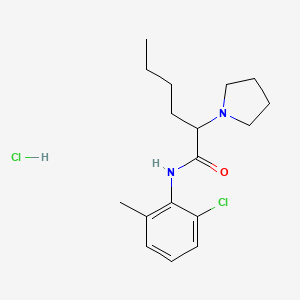
6'-Chloro-2-pyrrolidinyl-o-hexanotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique chemical structure allows it to interact with specific molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methyl aniline with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then reacted with hexanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological responses. The exact mechanism of action depends on the specific application and the molecular pathways involved. For example, in cancer research, it may inhibit certain kinases, thereby blocking cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Known for its potent antitumor activity.
2-amino-N-(2-chloro-6-methyl-phenyl)thiazole-5-carboxamide: Another compound with similar structural features and biological activities.
Uniqueness
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride stands out due to its unique combination of a pyrrolidine ring and a hexanamide chain, which imparts specific chemical and biological properties
Properties
CAS No. |
78265-91-5 |
|---|---|
Molecular Formula |
C17H26Cl2N2O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylhexanamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-3-4-10-15(20-11-5-6-12-20)17(21)19-16-13(2)8-7-9-14(16)18;/h7-9,15H,3-6,10-12H2,1-2H3,(H,19,21);1H |
InChI Key |
VBQXRPCRKFUHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
